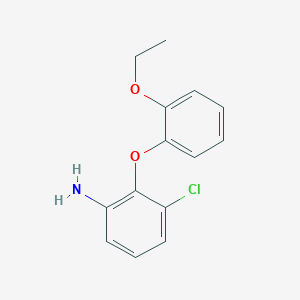

3-Chloro-2-(2-ethoxyphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(2-ethoxyphenoxy)aniline is a chemical compound with the molecular formula C14H14ClNO2 . It is used in proteomics research .

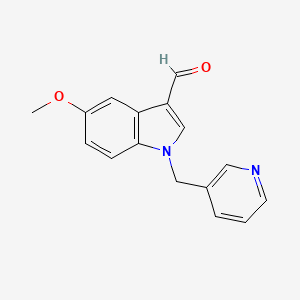

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(2-ethoxyphenoxy)aniline is represented by the formula C14H14ClNO2 . The molecular weight of this compound is 263.72 g/mol .Physical And Chemical Properties Analysis

3-Chloro-2-(2-ethoxyphenoxy)aniline has a molecular weight of 263.72 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications

.

Photocatalytic Degradation

This compound plays a significant role in the photocatalytic degradation of environmental pollutants. Studies have shown that derivatives of aniline, like 3-Chloro-2-(2-ethoxyphenoxy)aniline , can be used in conjunction with nanocomposites like halloysite-TiO2 and halloysite-Fe2O3 to effectively degrade toxic substances .

Synthetic Chemistry

In synthetic chemistry, 3-Chloro-2-(2-ethoxyphenoxy)aniline serves as a precursor for synthesizing various complex molecules. Its reactivity with other chemical entities allows for the creation of new compounds with potential applications in medicine and materials science .

Sensor Development

The structural properties of 3-Chloro-2-(2-ethoxyphenoxy)aniline make it a candidate for developing sensors. These sensors can detect specific biological or chemical substances, providing valuable data for environmental monitoring and diagnostic procedures .

Electrochromic Devices

Due to its electrical properties, this compound is researched for use in electrochromic devices. These devices change color in response to electrical stimulation and have applications in smart windows, displays, and low-energy consumption screens .

Solar Energy

Researchers are exploring the use of 3-Chloro-2-(2-ethoxyphenoxy)aniline in solar cells. Its potential to improve the efficiency of light absorption and conversion to electricity could lead to more effective solar energy solutions .

Supercapacitors and Batteries

The compound’s unique electrical characteristics are being studied for incorporation into supercapacitors and batteries. This could result in energy storage devices with higher capacity and faster charging times .

Anticorrosion Materials

Finally, 3-Chloro-2-(2-ethoxyphenoxy)aniline is being examined for its use in anticorrosion materials. Its chemical stability could provide enhanced protection for metals and alloys used in various industries .

properties

IUPAC Name |

3-chloro-2-(2-ethoxyphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-12-8-3-4-9-13(12)18-14-10(15)6-5-7-11(14)16/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLBNZKYZAYHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(C=CC=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2-ethoxyphenoxy)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)

![5-Methyl-4-[(2-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1328190.png)

![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)

![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)

![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328206.png)

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)